
3,6-Acridinediamine, 2,7-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Acridinediamine, 2,7-diethyl- is a chemical compound with the molecular formula C17H19N3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, and two ethyl groups at positions 2 and 7.
Métodos De Preparación
The synthesis of 3,6-Acridinediamine, 2,7-diethyl- can be achieved through several methods. One common synthetic route involves the reaction of 2,7-diethylacridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the desired diamine. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Análisis De Reacciones Químicas
3,6-Acridinediamine, 2,7-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino groups at positions 3 and 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of substituted acridines .
Aplicaciones Científicas De Investigación
3,6-Acridinediamine, 2,7-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: This compound is employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including 3,6-Acridinediamine, 2,7-diethyl-, have shown potential as anticancer agents due to their ability to interfere with DNA replication and transcription.
Mecanismo De Acción
The mechanism of action of 3,6-Acridinediamine, 2,7-diethyl- primarily involves its interaction with DNA. The compound intercalates between the base pairs of the DNA double helix, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA metabolism. The pathways affected by its action include those related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
3,6-Acridinediamine, 2,7-diethyl- can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: This compound lacks the ethyl groups at positions 2 and 7, which can affect its chemical reactivity and biological activity.
Acridine Orange: A well-known fluorescent dye used in cell biology, which has different substituents on the acridine ring, leading to distinct optical properties and applications.
The uniqueness of 3,6-Acridinediamine, 2,7-diethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
83951-93-3 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2,7-diethylacridine-3,6-diamine |
InChI |
InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3 |
Clave InChI |
YMHUEYFGYIOCQL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


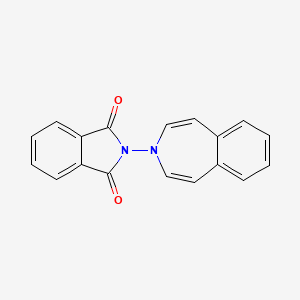
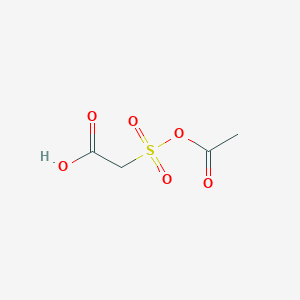
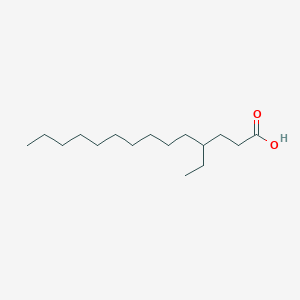
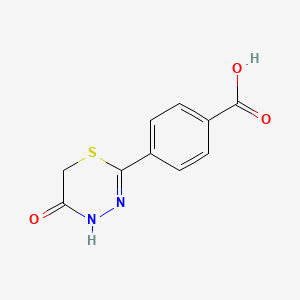
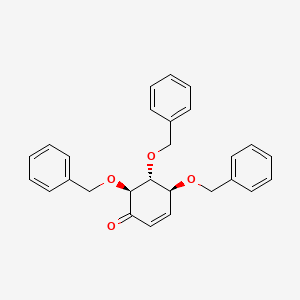
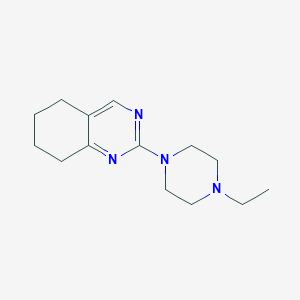
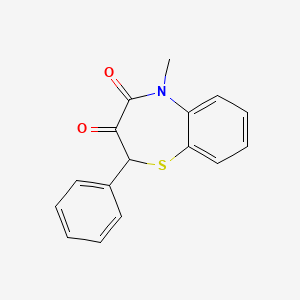
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

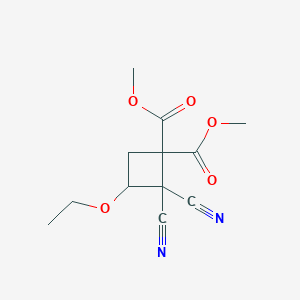

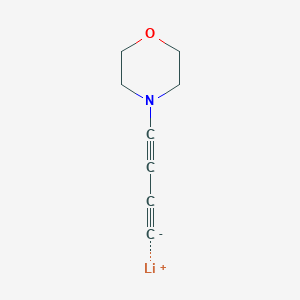

![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
